2-(2-Methylprop-1-en-1-yl)furan
Description
2-(2-Methylprop-1-en-1-yl)furan is a furan derivative featuring a 2-methylprop-1-en-1-yl substituent at the C2 position of the furan ring. For instance, monoterpene glycosides isolated from Aruncus sylvester (e.g., compounds 1 and 2 in ) incorporate a similar 2-methylprop-1-en-1-yl group attached to a dihydrofuran scaffold, albeit with additional glycosylation and ring saturation . This suggests that this compound may share reactivity patterns with unsaturated furan derivatives, such as susceptibility to electrophilic substitution or participation in Diels-Alder reactions.
Properties
CAS No. |
10504-11-7 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)furan |
InChI |
InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-6H,1-2H3 |
InChI Key |
SGYURAZHZMWFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 2-(2-Methylprop-1-en-1-yl)furan:
Dehydrogenation of Furfuryl Alcohol: Furfuryl alcohol undergoes dehydrogenation to yield the desired compound. This reaction typically occurs over metal catalysts (e.g., copper) at elevated temperatures.
Cycloaddition Reactions: Diels-Alder or hetero-Diels-Alder reactions involving furan and suitable dienophiles can produce this compound.
Ring-Closing Metathesis (RCM): RCM of a diene precursor with a terminal alkene generates the furan ring.
Industrial Production: While not produced on a large scale, this compound finds applications in flavor and fragrance industries due to its pleasant aroma.
Chemical Reactions Analysis
Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2-carboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylic carbon of the propenyl group.
Addition: The double bond in the propenyl side chain is susceptible to electrophilic addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) are used.
Substitution: Alkyl halides or other nucleophiles react with the allylic carbon.
Addition: Hydrogen halides (HCl, HBr) or halogens (Br, Cl) add across the double bond.
- Oxidation: Furan-2-carboxylic acid derivatives
- Substitution: Alkylated furan derivatives
- Addition: Halogenated furan derivatives
Scientific Research Applications
Pharmaceutical Applications
One of the most notable applications of 2-(2-Methylprop-1-en-1-yl)furan is in the pharmaceutical industry, particularly in the synthesis of pregabalin, a medication used to treat epilepsy and neuropathic pain.
Synthesis of Pregabalin
The compound serves as an intermediate in the preparation of 5-hydroxy-4-(2-methylpropyl)-3,4-dihydro-5H-furan-2-one, which is then converted into pregabalin. This process has been documented in several patents that outline efficient synthesis routes for producing pregabalin from this compound derivatives .
Key Steps in Synthesis :
- Formation of Intermediate : The reaction involves the condensation of isobutyraldehyde and acetaldehyde to form the key intermediate.
- Conversion to Pregabalin : Subsequent steps involve specific chemical transformations that yield pregabalin with high enantiomeric purity.
Agrochemical Applications
In addition to its pharmaceutical uses, this compound has potential applications in agrochemicals. Its derivatives have been tested for phytotoxicity against various plant species, indicating possible use as a herbicide or plant growth regulator.
Phytotoxic Activity
Research has shown that certain derivatives of furan compounds exhibit significant phytotoxic effects on crops like tomato plants. These findings suggest that this compound could be explored for developing new agrochemical products aimed at controlling unwanted vegetation or enhancing crop growth .
Material Science Applications
The unique structure of this compound also opens avenues for applications in materials science, particularly in polymer chemistry.
Polymer Synthesis
The compound can be utilized as a monomer in the synthesis of various polymers. Its reactive double bond allows it to participate in polymerization reactions, leading to the formation of new materials with desirable properties such as improved thermal stability and mechanical strength.
Case Studies and Research Findings
Several studies have documented the utility of this compound in various applications:
| Application Area | Study Reference | Findings |
|---|---|---|
| Pharmaceutical | Patent US 5,563,175 | Describes the synthesis of pregabalin using intermediates derived from this compound. |
| Agrochemical | Research on phytotoxicity (Diplodia africana) | Demonstrated effective herbicidal properties against tomato cuttings. |
| Material Science | Polymerization studies | Explored the use of furan derivatives in creating thermally stable polymers. |
Mechanism of Action
The exact mechanism remains an area of ongoing research. its effects likely involve interactions with cellular receptors or enzymes, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Furan Derivatives
Key Observations :
Propenone-linked furans () feature extended conjugation via α,β-unsaturated ketones, enhancing electrophilicity and enabling nucleophilic additions .
Substituent Effects: Polar Groups: Glycosylation in Aruncus glycosides increases hydrophilicity, contrasting with the non-polar 2-methylprop-1-en-1-yl group in the target compound . Halogens and Sulfur: Bromine and methylsulfanyl groups in benzofurans (–5) introduce steric bulk and electronic effects (e.g., electron-withdrawing fluorine in ), altering stability and intermolecular interactions .
Intermolecular Interactions: Carboxyl groups in 5-fluoro-3-methylsulfanyl-benzofuran () form hydrogen-bonded dimers, influencing crystallinity and melting behavior—a property absent in non-functionalized furans like the target compound .
Analytical Characterization
- Spectroscopy: Aruncus glycosides () were characterized via NMR and HR-ESI-MS, highlighting the utility of these techniques for furan derivatives with complex substituents . Propenone-furans () relied on FTIR and NMR for structural confirmation, emphasizing the role of carbonyl (C=O) and aromatic proton signals .
- Crystallography :
- Single-crystal X-ray diffraction () resolved packing patterns in benzofurans, a method applicable to this compound if crystallized .
Biological Activity
2-(2-Methylprop-1-en-1-yl)furan, also known as 5-hydroxy-4-(2-methylprop-1-en-1-yl)-2(5H)-furanone, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Formula : C₈H₁₀O
Molecular Weight : 134.16 g/mol
CAS Number : 12365573
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from this furan showed IC50 values in the low micromolar range against HepG2 (liver cancer) and RPE-1 (retinal pigment epithelium) cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) ± S.D. |
|---|---|---|
| 1 | HepG2 | 128.3 ± 7.2 |
| 3 | HepG2 | 5.5 ± 1.2 |
| 4 | RPE-1 | 68.0 ± 6.5 |
These results indicate that modifications to the furan structure can enhance anticancer activity, suggesting a pathway for developing new therapeutic agents targeting cancer.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate cytokine production in immune cells, which is critical for inflammatory responses. In particular, its ability to suppress the production of pro-inflammatory cytokines could make it a candidate for treating autoimmune conditions.
Neuroprotective Effects
Research into the neuroprotective effects of this compound has shown promise, particularly in models of neurodegenerative diseases. Its mechanism may involve the modulation of calcium channels and neuroinflammatory pathways, potentially offering therapeutic benefits in conditions such as epilepsy and neuropathic pain.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity Induction : The compound induces apoptosis in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways.
- Cytokine Modulation : It inhibits the secretion of pro-inflammatory cytokines by immune cells, thereby reducing inflammation.
- Calcium Channel Interaction : Similar to Pregabalin, which is derived from related furan compounds, it may bind to calcium channel subunits, influencing neuronal excitability and neurotransmitter release.
Study on Anticancer Activity
In a comparative study evaluating various furan derivatives, researchers synthesized several analogs of this compound and assessed their anticancer properties against HepG2 and RPE-1 cell lines. The study found that certain modifications significantly increased cytotoxicity while maintaining low toxicity in normal cells .
Immunomodulatory Effects
Another study explored the immunomodulatory effects of this compound in a mouse model of multiple sclerosis. The results indicated that treatment with the compound led to reduced disease severity by modulating T-cell responses and cytokine production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
